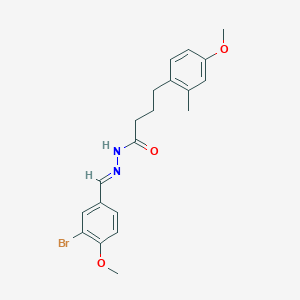![molecular formula C24H20Cl2N2O2S B297960 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297960.png)
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as DCFMT, is an organic compound that has been extensively studied in scientific research. It belongs to the class of thiazolidinone derivatives and has shown promising results in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various cellular targets, including enzymes, receptors, and signaling pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenases, lipoxygenases, and xanthine oxidase. It has also been shown to modulate the activity of various receptors, including GABA, NMDA, and adenosine receptors.
Biochemical and Physiological Effects:
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the JNK and p38 MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. The compound is also readily available and can be easily modified to obtain other thiazolidinone derivatives with improved biological activities. However, one of the limitations of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, including the development of novel synthetic methods for the compound and its derivatives, the investigation of its potential applications in drug discovery and development, and the elucidation of its mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and efficacy of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in various animal models and clinical trials.
Synthesemethoden
The synthesis of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can be achieved using various methods, including the reaction of 3,4-dichlorobenzaldehyde, 3,4-dimethylbenzylamine, and 2-furylacrylic acid in the presence of a catalyst. The resulting product is then treated with thioacetic acid to obtain 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The compound has also been used as a starting material for the synthesis of other thiazolidinone derivatives with improved biological activities.
Eigenschaften
Produktname |
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C24H20Cl2N2O2S |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-(3,4-dimethylphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20Cl2N2O2S/c1-4-28-23(29)22(31-24(28)27-17-7-5-14(2)15(3)11-17)13-18-8-10-21(30-18)16-6-9-19(25)20(26)12-16/h5-13H,4H2,1-3H3/b22-13+,27-24? |
InChI-Schlüssel |
JGDWNDKYLYIXQH-VXWJBAAHSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=NC4=CC(=C(C=C4)C)C |
SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=NC4=CC(=C(C=C4)C)C |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=NC4=CC(=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)



![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B297892.png)
![N'-[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297893.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B297897.png)
![4-(4-methoxy-3-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]butanehydrazide](/img/structure/B297898.png)
![Ethyl 2-methoxy-4-{2-[4-(4-methoxyphenyl)butanoyl]carbohydrazonoyl}phenyl carbonate](/img/structure/B297899.png)
![5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B297900.png)